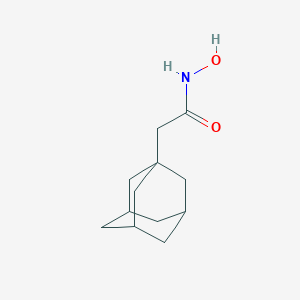

2-(1-adamantyl)-N-hydroxyacetamide

描述

2-(1-Adamantyl)-N-hydroxyacetamide is an organic compound that features an adamantane core structure. Adamantane is a tricyclic hydrocarbon known for its stability and unique three-dimensional structure. The incorporation of the adamantane moiety into various chemical compounds often imparts enhanced stability and lipophilicity, making these compounds valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-hydroxyacetamide typically involves the functionalization of the adamantane core. One common method is the reaction of 1-adamantylamine with acetic anhydride to form 1-adamantylacetamide, followed by hydroxylation to yield the final product. The reaction conditions often involve the use of strong acids or bases to facilitate the hydroxylation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

化学反应分析

Types of Reactions

2-(1-Adamantyl)-N-hydroxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantylamines.

科学研究应用

Chemical Applications

Building Block for Synthesis

2-(1-Adamantyl)-N-hydroxyacetamide serves as a crucial building block in organic synthesis. Its adamantane core allows for the development of more complex molecules, which are essential in creating new materials and catalysts. The compound's stability and reactivity make it suitable for various synthetic pathways, including oxidation, reduction, and substitution reactions.

Chemical Reactions

The compound can undergo various chemical transformations:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes. | Potassium permanganate, chromium trioxide |

| Reduction | Can be reduced to form amines or other derivatives. | Lithium aluminum hydride, sodium borohydride |

| Substitution | Adamantane core can undergo substitution reactions. | Bromine, chlorine |

Biological Applications

Biological Membrane Studies

Due to its lipophilicity, this compound is useful in studying biological membranes and drug delivery systems. Its ability to interact with lipid bilayers aids in understanding membrane dynamics and permeability.

Antiviral and Anticancer Properties

Research has indicated potential antiviral and anticancer activities of adamantane derivatives, including this compound. Studies have shown that derivatives exhibit significant activity against various cancer cell lines and pathogens such as Trypanosoma brucei and Trypanosoma cruzi.

Medicinal Chemistry

Prodrug Strategies

Recent studies have explored prodrug strategies based on adamantane derivatives to enhance cellular activity against specific targets such as botulinum neurotoxin. These strategies aim to improve membrane permeability and target delivery within neuronal cells, showcasing the compound's potential in therapeutic applications .

In Vitro Activity Against Trypanosomes

A study evaluated the activity of hydroxamic acid derivatives against Trypanosoma species, revealing that certain modifications to the adamantane structure significantly increased their potency. For instance, a phenoxy acetamide derivative displayed over ninefold enhanced activity compared to its counterparts .

Safety and Hazard Considerations

While this compound shows promising applications, safety assessments are crucial due to its chemical properties. Proper handling protocols should be established to mitigate any potential hazards associated with its use in laboratory settings.

作用机制

The mechanism of action of 2-(1-adamantyl)-N-hydroxyacetamide involves its interaction with biological membranes and enzymes. The adamantane core can insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

相似化合物的比较

Similar Compounds

1-Adamantylamine: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

1-Adamantanol: Contains a hydroxyl group but lacks the acetamide functionality, affecting its solubility and reactivity.

2-(1-Adamantyl)ethanol: Similar in structure but with an ethyl chain instead of an acetamide group, altering its physical and chemical properties.

Uniqueness

2-(1-Adamantyl)-N-hydroxyacetamide is unique due to the presence of both the adamantane core and the N-hydroxyacetamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

生物活性

2-(1-Adamantyl)-N-hydroxyacetamide, a derivative of adamantane, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, making it a candidate for further research in pharmacology and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 197.25 g/mol. Its structure includes an adamantyl group, which is known for enhancing the lipophilicity and membrane permeability of compounds.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Metal Chelation : As a hydroxamic acid derivative, it can chelate metal ions, which is crucial for the inhibition of metalloproteins involved in various biological processes .

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes associated with disease pathways, particularly in the context of parasitic infections .

Antimicrobial Activity

Recent studies have highlighted the compound's activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively. Notably:

- Efficacy : In vitro assays demonstrated that derivatives of this compound exhibit significant anti-trypanosomal activity, with some derivatives showing IC50 values as low as 20 μM against T. brucei .

- Structure-Activity Relationship : Modifications to the phenyl or phenoxy groups attached to the adamantane core significantly influence the compound's potency against these pathogens .

Study on Trypanosomal Infections

A study published in Molecules explored various derivatives of adamantane hydroxamic acids against trypanosomes. The results indicated:

- Comparison of Derivatives : Among the tested compounds, 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide (1c) was identified as the most potent derivative, exhibiting a ninefold increase in activity compared to its counterparts .

- Toxicity Assessment : Alongside efficacy, toxicity profiles were evaluated, suggesting that while some derivatives are effective against trypanosomes, they may also exhibit cytotoxic effects that require careful consideration in therapeutic applications .

Data Tables

| Compound Name | IC50 (µM) | Target Pathogen |

|---|---|---|

| 2-(4-(Adamant-1-yl)phenyl)-N-hydroxyacetamide (1b) | 20 | Trypanosoma brucei |

| 2-(4-(Adamant-1-yl)phenoxy)-N-hydroxyacetamide (1c) | 10 | Trypanosoma cruzi |

| N-Hydroxybenzamide | >100 | Control |

属性

IUPAC Name |

2-(1-adamantyl)-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-11(13-15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,15H,1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZCKUGJZBWOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377918 | |

| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136561-40-5 | |

| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。